2-Cinnamoyloxyethyl acrylate
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Overview
Description
2-Cinnamoyloxyethyl acrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of cinnamic acid and acrylic acid, featuring both an acrylate and a cinnamoyloxy group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of block copolymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyloxyethyl acrylate typically involves the esterification of cinnamic acid with 2-hydroxyethyl acrylate. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cinnamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Photo-crosslinking: The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation, leading to crosslinked networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photo-crosslinking: UV light sources are used to induce the cycloaddition reaction.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the comonomers used.
Photo-crosslinking: Results in crosslinked polymer networks.
Hydrolysis: Yields cinnamic acid and 2-hydroxyethyl acrylate.
Scientific Research Applications
2-Cinnamoyloxyethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of block copolymers and other advanced materials.
Nanotechnology: Employed in the fabrication of SiO2 hollow microspheres with unique structures.
Biomedical Engineering: Investigated for its potential in drug delivery systems and tissue engineering.
Material Science: Utilized in the development of self-healing polymers and other smart materials.
Mechanism of Action
The mechanism of action of 2-Cinnamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and photo-crosslinking. The cinnamoyl group can form [2+2] cycloadducts upon UV irradiation, leading to the formation of crosslinked networks. This property is exploited in the development of self-healing polymers and other advanced materials . The acrylate group allows for polymerization, enabling the synthesis of various polymeric materials .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl Acrylate: Another acrylate derivative with a cyano group instead of a cinnamoyloxy group.
2-Hydroxyethyl Acrylate: Lacks the cinnamoyloxy group but shares the acrylate functionality.
Cinnamoyl Chloride: Contains the cinnamoyl group but lacks the acrylate functionality.
Uniqueness
2-Cinnamoyloxyethyl acrylate is unique due to its dual functionality, combining the properties of both cinnamoyl and acrylate groups. This dual functionality allows for versatile applications in polymer chemistry, nanotechnology, and material science .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |
InChI Key |
WWFHNTLFRMYXKQ-CMDGGOBGSA-N |
Isomeric SMILES |
C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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